molecular formula C12H11NO4 B1441149 4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid CAS No. 1333753-40-4

4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid

Cat. No.: B1441149
CAS No.: 1333753-40-4
M. Wt: 233.22 g/mol
InChI Key: KPNKKMDVTULRAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid is a chemical compound with the molecular formula C12H11NO4. It is characterized by the presence of a benzoic acid moiety linked to a pyrrolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid typically involves the reaction of 4-(bromomethyl)benzoic acid with 2,5-dioxopyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticonvulsant and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as cyclooxygenase, which plays a role in the biosynthesis of prostaglandins. This inhibition can lead to anti-inflammatory effects. Additionally, the compound may interact with ion channels, affecting cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,5-Dioxopyrrolidin-3-yl)methyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

4-[(2,5-dioxopyrrolidin-3-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-10-6-9(11(15)13-10)5-7-1-3-8(4-2-7)12(16)17/h1-4,9H,5-6H2,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNKKMDVTULRAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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